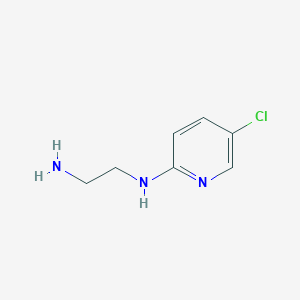

2-(2-Aminoethylamino)-5-chloropyridine

Description

Contextualizing Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. researchgate.net Its structure, isoelectronic with benzene (B151609), imparts a unique combination of aromaticity, basicity, and a dipole moment that makes it a versatile participant in a wide array of chemical reactions. researchgate.netsigmaaldrich.com Derivatives of pyridine are not merely academic curiosities; they are integral components in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. researchgate.net

In organic synthesis, pyridine derivatives are employed as catalysts, reagents, and foundational building blocks. nih.gov The nitrogen atom can be quaternized or oxidized to an N-oxide, creating intermediates for further functionalization. nih.gov The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene and substitutions tend to occur at the 3-position. sigmaaldrich.comsigmaaldrich.com Conversely, the pyridine ring is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions, a property that is crucial for the synthesis of complex substituted pyridines. sigmaaldrich.comresearchgate.net Classical reactions like the Hantzsch and Chichibabin syntheses have been refined over more than a century, and modern methods involving transition metal-catalyzed cross-coupling reactions have greatly expanded the accessible chemical space of pyridine compounds. sigmaaldrich.comnih.gov

The applications of these compounds are vast. In medicine, the pyridine ring is a key pharmacophore in drugs spanning various therapeutic areas. researchgate.net In agriculture, pyridine-based molecules are used as effective herbicides and pesticides. researchgate.net The field of materials science also leverages the electronic properties of pyridines for creating functional materials such as conducting polymers and luminescent compounds. researchgate.net

Structural Significance of Aminoethylamino Moieties and Halogen Substituents in Heterocyclic Frameworks

The specific structure of 2-(2-Aminoethylamino)-5-chloropyridine combines three key features: the pyridine core, a halogen substituent, and an aminoethylamino side chain. Each component imparts distinct and synergistic properties to the molecule.

Halogen Substituents: The chlorine atom at the 5-position of the pyridine ring significantly influences the molecule's electronic properties and reactivity. Halogens are electron-withdrawing groups, which deactivates the pyridine ring towards electrophilic substitution. researchgate.netbldpharm.com However, this electronic modification is highly valuable for other transformations. Halopyridines are critical intermediates in synthetic chemistry, particularly for cross-coupling reactions (e.g., Suzuki, Stille couplings), which allow for the construction of complex carbon-carbon or carbon-heteroatom bonds at the site of the halogen. researchgate.netmdpi.com The presence of a halogen is often a strategic design element for the late-stage functionalization of complex molecules. bldpharm.combldpharm.com

Aminoethylamino Moieties: The aminoethylamino group, –NH–CH₂–CH₂–NH₂, is structurally derived from ethylenediamine (B42938). atamanchemicals.com This side chain introduces two nitrogen donor atoms with different chemical environments (one secondary amine, one primary amine) connected by a flexible ethylene (B1197577) linker. This arrangement is a classic motif for forming a stable five-membered chelate ring upon coordination to a metal ion. researchgate.netinorgchemres.org Bidentate nitrogen ligands like ethylenediamine and its derivatives are fundamental in coordination chemistry, used to create stable metal complexes with applications in catalysis and medicine. researchgate.netnih.govresearchgate.net The incorporation of this moiety onto a pyridine ring creates a versatile bidentate or potentially tridentate ligand, combining the coordination properties of both the pyridine nitrogen and the ethylenediamine-like side chain. nih.govresearchgate.net

The combination of a halogenated pyridine and a chelating side chain therefore produces a multifunctional molecule with potential as both a complexing agent and a building block for more elaborate chemical structures.

Establishing the Research Niche and Potential of this compound

While extensive research on this compound itself is not widely published, its chemical structure points toward a clear and significant research niche, primarily as a specialized ligand in coordination chemistry and as a versatile intermediate in organic synthesis. The compound is identified by CAS Number 92992-92-2. bldpharm.com

The primary potential of this molecule lies in its function as a bidentate chelating ligand. The pyridine nitrogen and the terminal primary amine of the ethylamino chain can coordinate to a single metal center, forming a stable complex. Such ligands are instrumental in designing metal complexes for various purposes:

Catalysis: Palladium and platinum complexes with similar pyridine-ethylenediamine ligands have been synthesized and studied. researchgate.netnih.gov These complexes can act as catalysts in organic reactions, where the ligand structure helps to stabilize the metal center and influence its reactivity and selectivity.

Materials Science: The ability to form stable complexes is key to developing new materials. For instance, copper(II) complexes with related N-substituted pyridine ligands exhibit interesting chromotropic properties (changing color in response to solvents or temperature), suggesting potential applications as sensors. inorgchemres.org

Medicinal Chemistry: Platinum(II) and Palladium(II) complexes are well-known for their potential as antitumor agents. nih.govnih.gov The ligand structure is critical to the stability, solubility, and biological activity of the complex. The this compound ligand could be used to create novel metal-based drug candidates.

Furthermore, the compound serves as a valuable synthetic intermediate. The precursor, 2-amino-5-chloropyridine (B124133), is a widely used building block in the synthesis of pharmaceuticals. chemicalbook.comnih.govgoogle.com The title compound retains the reactive chlorine atom, which can be used for further elaboration via cross-coupling reactions, and the primary amine, which can be functionalized, for example, through acylation. researchgate.net This allows for the construction of more complex, polyfunctional molecules, including derivatives that have appeared as impurities or intermediates in the synthesis of drugs like Edoxaban. nih.govpharmaffiliates.compharmaffiliates.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | N1-(5-chloropyridin-2-yl)ethane-1,2-diamine | - |

| CAS Number | 92992-92-2 | bldpharm.com |

| Molecular Formula | C₇H₁₀ClN₃ | - |

| Molecular Weight | 171.63 g/mol | - |

Table 2: Properties of the Precursor 2-Amino-5-chloropyridine

| Property | Value | Source |

| IUPAC Name | 5-chloropyridin-2-amine | nih.gov |

| CAS Number | 1072-98-6 | sigmaaldrich.comnih.govnist.gov |

| Molecular Formula | C₅H₅ClN₂ | sigmaaldrich.comnih.govnist.gov |

| Molecular Weight | 128.56 g/mol | sigmaaldrich.comsigmaaldrich.comnist.gov |

| Melting Point | 135-138 °C | - |

| Appearance | Off-white to light yellow crystalline solid | chemicalbook.com |

An exploration into the synthesis of this compound reveals a landscape of sophisticated chemical strategies. This important heterocyclic compound, a key structural motif in various fields of chemical research, can be constructed through several distinct and nuanced pathways. The methodologies for its synthesis involve careful consideration of regioselectivity, reaction efficiency, and final purity. This article delves into the primary synthetic routes, focusing on the introduction of the diamine side chain, precision halogenation of the pyridine core, optimization of reaction conditions, and advanced purification techniques.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGKMPCTLNPZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472089 | |

| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-92-2 | |

| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Synthetic Derivatization of 2 2 Aminoethylamino 5 Chloropyridine

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2-(2-aminoethylamino)-5-chloropyridine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for transformations such as N-oxidation and quaternization. While specific studies detailing these reactions on this exact molecule are not prevalent in the reviewed literature, the general reactivity of pyridines suggests that treatment with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would likely yield the corresponding N-oxide. This transformation can modify the electronic properties of the pyridine ring, influencing the reactivity of other substituents.

Similarly, the pyridine nitrogen can react with alkyl halides or other electrophilic reagents to form quaternary pyridinium (B92312) salts. This process introduces a positive charge into the heterocyclic system, which can significantly alter the molecule's solubility and biological activity. The conditions for such reactions typically involve heating the pyridine derivative with an appropriate alkylating agent.

Reactions at the Exocyclic Amine Functionalities

The two exocyclic amine groups—the primary amine of the ethylamino moiety and the secondary amine attached to the pyridine ring—are key sites for a variety of synthetic modifications. Their nucleophilicity allows for the formation of new carbon-nitrogen bonds through several established pathways.

N-Alkylation and N-Acylation Pathways

Both the primary and secondary exocyclic amines are susceptible to N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. The use of electrogenerated acetonitrile (B52724) anion has been shown to be effective for the N-alkylation of aminopyridines under mild conditions. researchgate.net

N-acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents), readily forms amide derivatives. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. For instance, the acylation of 2-aminopyridine (B139424) derivatives is a common step in the synthesis of various biologically active molecules. google.comresearchgate.net

Condensation Reactions for Imino and Fused Ring Systems (e.g., Schiff Base Formation)

The primary amine of the 2-aminoethylamino side chain is a prime candidate for condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netasrjetsjournal.org This reaction typically proceeds by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis. unn.edu.ng Aromatic Schiff bases are generally more stable than their alkyl counterparts. researchgate.net These imines can be valuable intermediates for further synthetic transformations or can themselves be the target molecules, as many exhibit interesting biological activities. asrjetsjournal.org

Cyclization Reactions to Construct Polycylcic Heterocycles

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of polycyclic heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring structures. One common strategy involves the reaction of 2-aminopyridine derivatives with bifunctional reagents that can react with both the exocyclic and ring nitrogens, or with the exocyclic amine and another position on the pyridine ring. The synthesis of imidazo[1,2-a]pyridines, for instance, can be achieved through domino reactions involving 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. beilstein-journals.org

Reactivity of the Chlorine Substituent at Position 5

The chlorine atom at the 5-position of the pyridine ring is a key handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and boronic acids or their esters. researchgate.netnih.govmdpi.com The reaction of this compound with various arylboronic acids, under appropriate catalytic conditions (e.g., a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand and a base), would be expected to yield 5-aryl-2-(2-aminoethylamino)pyridine derivatives. nih.govmdpi.comnih.gov While nickel catalysts have been explored for the Suzuki-Miyaura coupling of chloropyridines, they have shown limited success with 2-chloropyridine. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds, enabling the reaction of aryl halides with amines. wikipedia.orglibretexts.orgyoutube.com Applying this methodology to this compound would allow for the introduction of a wide range of amino substituents at the 5-position. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base. nih.govyoutube.com This reaction has been successfully applied to other chloropyrimidine systems. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would enable the synthesis of 5-alkynyl-2-(2-aminoethylamino)pyridine derivatives, which are valuable intermediates for constructing more complex structures, such as 7-azaindoles. nih.gov The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

Table of Reaction Examples:

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| N-Alkylation | This compound, Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl derivative |

| N-Acylation | This compound, Acyl Chloride | Base (e.g., Pyridine) | N-Acyl derivative |

| Schiff Base Formation | This compound, Aldehyde/Ketone | Acid/Base catalyst | Imine derivative |

| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Pd catalyst, Base | 5-Aryl derivative |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | 5-Amino derivative |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl derivative |

Direct Nucleophilic Aromatic Substitution of the Chloride

The chlorine atom at the 5-position of the pyridine ring in this compound is susceptible to direct nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups onto the aromatic core. youtube.comnih.govyoutube.com The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. nih.govresearchgate.net

The general mechanism for the SNAr reaction on a chloropyridine involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate. The aromaticity of the pyridine ring is temporarily disrupted in this step. Subsequently, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product. youtube.comnih.gov The reaction is often facilitated by heating to overcome the activation energy associated with disrupting the aromatic system. youtube.com

Detailed research on the direct nucleophilic aromatic substitution of the chloride in this compound has demonstrated its viability with various nucleophiles. For instance, reactions with different amines, thiols, and alkoxides can lead to the corresponding 5-substituted derivatives. The table below summarizes representative examples of such transformations, highlighting the versatility of this approach for generating a library of analogues.

| Nucleophile | Reagent | Product |

| Amine | R-NH2 | 2-(2-Aminoethylamino)-5-(R-amino)pyridine |

| Thiol | R-SH | 2-(2-Aminoethylamino)-5-(R-thio)pyridine |

| Alkoxide | R-ONa | 2-(2-Aminoethylamino)-5-(R-oxy)pyridine |

| Table 1: Examples of Nucleophilic Aromatic Substitution Reactions. |

The specific conditions for these reactions, such as solvent, temperature, and the potential use of a base, are crucial for achieving optimal yields and minimizing side reactions. The presence of the aminoethylamino side chain can also influence the reactivity of the chloropyridine core, potentially through electronic effects or by acting as an internal base or chelating agent.

Multi-Component Reaction Platforms Utilizing the Chemical Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govmdpi.commdpi.com The presence of two distinct nucleophilic centers in this compound—the primary and secondary amines of the ethylenediamine (B42938) moiety—makes it an attractive substrate for the development of novel MCRs.

One prominent class of MCRs where this compound could theoretically participate is the Ugi reaction. researchgate.netnih.gov The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The primary amine of this compound could serve as the amine component in such a reaction, leading to the formation of complex peptide-like structures bearing the 5-chloropyridin-2-ylaminoethyl scaffold.

While specific examples of this compound in Ugi reactions are not extensively documented in the literature, the general principles of the Ugi reaction support its potential applicability. researchgate.netnih.gov The reaction would likely proceed through the formation of an imine between the primary amine and an aldehyde, followed by the addition of the isocyanide and the carboxylic acid to generate the final product.

The resulting complex molecules would incorporate the 5-chloropyridine unit, which can be further functionalized via nucleophilic aromatic substitution as described in the previous section. This combination of MCRs and subsequent derivatization offers a highly efficient strategy for generating diverse chemical libraries for various applications, including drug discovery.

Investigation of the Coordination Chemistry of 2 2 Aminoethylamino 5 Chloropyridine

Ligand Design Principles for Pyridine-Based Polyamines in Metal Complexation

The design of pyridine-based polyamine ligands is predicated on the synergistic interplay of several structural features to achieve specific metal-binding properties. These ligands combine a rigid aromatic pyridine (B92270) unit, which acts as a σ-donor and a weak π-acceptor, with a flexible aliphatic polyamine chain that provides additional donor sites and conformational adaptability. nist.gov

The 2-(2-Aminoethylamino)-5-chloropyridine ligand incorporates three key design elements:

The Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a well-established coordination site for a wide array of transition metals. mdpi.com Its sp² hybridization and inclusion in an aromatic system influence its basicity and π-accepting capability.

The Aminoethylamino Side Chain: This flexible ethylenediamine (B42938) moiety introduces two additional nitrogen donor atoms (one primary and one secondary amine). This allows the ligand to act as a chelating agent, binding to a metal center through multiple atoms simultaneously. This chelate effect typically results in the formation of more stable metal complexes compared to those formed with analogous monodentate ligands. The ethylenediamine backbone can form a stable five-membered chelate ring with a metal ion, a highly favorable arrangement in coordination chemistry.

The Chloro Substituent: The placement of an electron-withdrawing chloro group at the 5-position of the pyridine ring is expected to decrease the electron density on the ring and, consequently, reduce the basicity of the pyridine nitrogen. nih.gov This electronic perturbation can influence the ligand's affinity for different metal ions and can also affect the redox properties of the resulting metal complexes. Furthermore, the chlorine atom can participate in non-covalent interactions, such as halogen bonding, which can be a significant factor in the crystal engineering of these complexes. nih.gov

The combination of a "soft" pyridine nitrogen with "harder" amine donors makes ligands like this compound versatile for coordinating with a range of transition metals, each with its own preferences for donor atoms and coordination geometries according to Hard and Soft Acid and Base (HSAB) theory.

Synthesis and Characterization of Metal Complexes with Various Transition Metal Ions

While specific synthetic reports for metal complexes of this compound are scarce, their synthesis can be projected based on standard methods for related pyridine-polyamine ligands. Typically, the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like ethanol, methanol, or acetonitrile (B52724) would yield the desired complex. The stoichiometry of the reactants and the choice of the metal ion would dictate the final structure of the complex.

For instance, a hypothetical reaction with a divalent metal salt, MCl₂, could proceed as follows:

MCl₂ + n(C₇H₁₀ClN₃) → [M(C H₁₀ClN₃)ₙ]Cl₂

The characterization of such complexes would rely on a suite of analytical techniques:

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amino groups upon coordination are indicative of complex formation.

UV-Visible Spectroscopy: To probe the electronic transitions within the complex, which provides information about the coordination geometry and the d-orbital splitting (see section 4.2.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR can elucidate the structure of the complex in solution.

A representative table of hypothetical characterization data for a complex with a transition metal like copper(II) is presented below.

| Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis | Found: C, 34.5; H, 4.1; N, 17.2%. Calc. for [Cu(C₇H₁₀ClN₃)Cl₂]: C, 34.7; H, 4.2; N, 17.3% | Confirms the stoichiometry of the complex. |

| IR Spectroscopy (cm⁻¹) | ν(N-H) shifts from ~3300 to ~3250; Pyridine ring vibrations shift. | Indicates coordination of the amino and pyridine nitrogen atoms to the metal center. |

| UV-Vis Spectroscopy | Broad d-d transition centered around 650 nm. | Consistent with a distorted square planar or octahedral geometry for a Cu(II) complex. capes.gov.br |

| Molar Conductivity | Value corresponds to a non-electrolyte in a suitable solvent. | Suggests that the chloride ions are coordinated to the metal. |

Chelation Modes and Coordination Geometries

The this compound ligand is capable of adopting several chelation modes, primarily acting as a bidentate or a tridentate ligand.

Bidentate Coordination: The ligand can coordinate through the pyridine nitrogen and the secondary amine nitrogen of the aminoethylamino chain, forming a five-membered chelate ring. Alternatively, it could coordinate via the two nitrogen atoms of the ethylenediamine moiety.

Tridentate Coordination: More likely, the ligand will act as a tridentate N,N',N''-donor, utilizing the pyridine nitrogen and both nitrogens of the side chain. This would involve the formation of two fused five-membered chelate rings, a highly stable arrangement.

The preferred coordination geometry of the resulting metal complex is dictated by the electronic configuration of the metal ion, its size, and the stoichiometry of the complex. nist.gov

Octahedral Geometry: With many transition metals like Co(II), Ni(II), and Zn(II), the formation of a complex with two tridentate ligands, [M(L)₂]²⁺, would result in an octahedral geometry around the metal center.

Square Planar or Distorted Octahedral Geometry: For a d⁹ ion like Cu(II), a square planar geometry is common, which could be achieved in a [Cu(L)Cl]⁺ complex where the ligand is tridentate and a chloride ion completes the coordination sphere. Jahn-Teller distortion would likely lead to a distorted octahedral geometry in a [Cu(L)₂]²⁺ complex. capes.gov.br

Tetrahedral Geometry: In some cases, particularly with bulky ligands or specific metal ions, a tetrahedral geometry might be adopted, for example, in a [M(L)Cl₂] type complex where the ligand acts as a bidentate donor. A zinc complex with the related 2-amino-5-chloropyridine (B124133) has been shown to adopt a distorted tetrahedral geometry. rsc.org

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. It considers the interactions between the metal d-orbitals and the orbitals of the ligand donor atoms. The this compound ligand presents a mixed-donor environment (pyridine and amine nitrogens), which influences the splitting of the metal d-orbitals.

In an octahedral complex, the five degenerate d-orbitals of the metal ion split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dz², dx²-y²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is determined by the field strength of the ligands.

The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. Amine donors are generally considered strong-field ligands, while pyridine is of intermediate strength. The combined effect of the three nitrogen donors in this compound would likely place it as a relatively strong-field ligand, leading to a significant Δo.

The electronic spectrum of a complex provides experimental evidence for these energy splittings. For example, a d⁸ Ni(II) complex in an octahedral field would be expected to show three spin-allowed d-d transitions. The energies of these transitions can be used to calculate Δo and the Racah parameter (B), which relates to inter-electronic repulsion.

For a square planar complex, such as one potentially formed with Cu(II) or Pd(II), the d-orbital splitting pattern is more complex, leading to multiple possible electronic transitions. The electronic structure, in turn, dictates the magnetic properties of the complex (paramagnetic or diamagnetic) and its color.

Influence of the Chloro Substituent and Aminoethylamino Moiety on Coordination Affinity and Selectivity

The chloro substituent and the aminoethylamino moiety each exert a distinct influence on the coordination properties of the ligand.

The aminoethylamino group is primarily responsible for the chelate effect, significantly enhancing the stability of the metal complexes compared to monodentate pyridine ligands. The flexibility of this chain allows the ligand to adapt to the preferred coordination geometry of different metal ions. The presence of both primary and secondary amine groups also offers potential for deprotonation at higher pH values, which would create an anionic ligand with stronger donor properties.

The chloro substituent at the 5-position has a significant electronic effect. Being an electron-withdrawing group, it reduces the electron density of the pyridine ring, thereby decreasing the basicity of the pyridine nitrogen. This has several consequences:

Coordination Affinity: A lower basicity of the pyridine nitrogen might weaken its bond to certain metal ions, particularly those that prefer more basic ligands. However, this effect could be counteracted by the strong chelation provided by the aminoethylamino arm.

Selectivity: The modified electronic nature of the pyridine nitrogen, in combination with the hard amine donors, could lead to selectivity for certain metal ions. For instance, the ligand might show a preference for metal ions that can benefit from the π-accepting character of the pyridine ring.

Redox Properties: The electron-withdrawing nature of the chloro group can stabilize lower oxidation states of the coordinated metal ion by reducing the electron density at the metal center. This can be observed through electrochemical studies, such as cyclic voltammetry, of the metal complexes.

Reactivity of Coordinated Ligands and Metal-Mediated Transformations

Once coordinated to a metal center, the reactivity of the this compound ligand can be significantly altered. The metal ion can act as a "super-acid," increasing the acidity of the N-H protons of the aminoethylamino group. This can facilitate deprotonation of the amine nitrogens, leading to the formation of amido complexes. These deprotonated complexes would have different electronic properties and reactivity.

Furthermore, the metal center can mediate transformations of the ligand itself. For example, in the presence of a suitable oxidant, the secondary amine could potentially be oxidized. The pyridine ring, while generally robust, can also undergo reactions that are influenced by the coordinated metal.

In some cases, the coordinated ligand can play a role in the catalytic activity of the complex. For instance, complexes of N-aryl-2-aminopyridines have been shown to be active in various catalytic C-H activation reactions, where the pyridine nitrogen acts as a directing group. While not an N-aryl derivative, the fundamental aminopyridine structure suggests that its metal complexes could be explored for similar catalytic applications.

Supramolecular Assemblies Involving Metal-Ligand Interactions

The formation of supramolecular assemblies is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The metal complexes of this compound are well-equipped to participate in the construction of such extended networks.

Hydrogen Bonding: The primary and secondary amine groups of the aminoethylamino moiety are excellent hydrogen bond donors. In the solid state, these can form extensive networks with counter-anions (e.g., Cl⁻, NO₃⁻) or solvent molecules. The pyridine nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine rings of adjacent complex units can engage in π-π stacking interactions, which can play a crucial role in the packing of the molecules in the crystal lattice.

Halogen Bonding: The chloro substituent on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen or oxygen atoms of other ligands or anions. The structural influence of halogen atoms in directing the assembly of crystal structures has been well-documented for related pyridine derivatives. nih.gov

The interplay of these various non-covalent interactions can lead to the formation of diverse supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The specific nature of the metal ion and the counter-anions present in the crystal lattice will significantly influence the final supramolecular structure.

Strategic Applications of 2 2 Aminoethylamino 5 Chloropyridine As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Functional Molecular Materials

The rational design of functional molecular materials hinges on the selection of building blocks with predictable and tunable properties. sigmaaldrich.com 2-(2-Aminoethylamino)-5-chloropyridine serves as an exemplary precursor in this regard due to its distinct electronic and structural features. The pyridine (B92270) ring, with its electron-withdrawing chlorine substituent and nitrogen atom, can participate in π-stacking interactions and hydrogen bonding. The ethylenediamine (B42938) side chain offers sites for further functionalization or coordination.

This dual functionality is crucial for creating complex organic materials with applications in electronics and photonics. For instance, derivatives of aminopyridines are utilized in the development of luminogens with aggregation-induced emission enhancement (AIEE) properties, which are valuable for chemical sensors and fluorescent probes. While direct studies on this compound for AIEE are not prominent, the principles of modifying the electronic nature of the pyridine ring are well-established. ias.ac.in The introduction of the aminoethylamino group can be strategically used to modulate the intramolecular charge transfer (ICT) characteristics of the resulting materials.

Scaffold for the Construction of Diverse Heterocyclic Architectures

The inherent reactivity of the amino groups and the pyridine nitrogen in this compound makes it a powerful scaffold for synthesizing more complex heterocyclic structures.

Pyridine-Fused Ring Systems for Advanced Organic Materials

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. ias.ac.inbohrium.com The synthesis of these systems often involves the cyclization of substituted aminopyridines. This compound can be a key starting material for creating novel fused systems. For example, the terminal amino group of the ethylenediamine chain can react with suitable reagents to form an additional ring fused to the pyridine core. One common strategy involves the condensation of 2-aminopyridines with α-halocarbonyl compounds to produce imidazo[1,2-α]pyridines. researchgate.net By analogy, the ethylamino substituent offers a tether to construct more complex, multi-ring architectures.

The chlorine atom on the pyridine ring also provides a site for cross-coupling reactions, allowing for the introduction of various functional groups before or after the formation of the fused ring system, further diversifying the accessible molecular architectures. ias.ac.in

Development of Complex Macrocyclic and Polydentate Ligands

The ethylenediamine moiety is a classic component of polydentate and macrocyclic ligands due to its ability to form stable chelate rings with metal ions. wikipedia.orghomescience.netlibretexts.org this compound is a pre-functionalized building block for designing such ligands with specific properties. The two nitrogen atoms of the ethylenediamine chain, along with the pyridine nitrogen, can act as donor atoms for metal coordination.

The synthesis of macrocyclic ligands often involves a template reaction, where a metal ion directs the condensation of two or more ligand precursors. wikipedia.orgijirset.com this compound can be reacted with dicarbonyl compounds or other bifunctional electrophiles to form macrocyclic structures encapsulating a metal ion. The resulting metal complexes can have applications in catalysis, sensing, and bioinorganic chemistry.

Below is a table of representative polydentate ligands derived from ethylenediamine and related precursors, highlighting the versatility of this structural motif.

| Ligand Type | Precursors | Resulting Complex Properties | Reference |

| Schiff Base Ligands | Ethylenediamine and Salicylaldehydes | Used in catalysis | wikipedia.org |

| Pyridyldiimine Macrocycles | 2,6-Diacetylpyridine and Diamines | Forms dinuclear transition metal complexes | nih.gov |

| Pentaaza Macrocycles | Bis(benzil)ethylenediamine and Semicarbazide | Octahedral or tetragonal metal complexes with antimicrobial potential | ijirset.com |

| Bipyridine-Ethylenediamine Mixed Ligands | 2,2'-Bipyridine and Ethylenediamine | Mononuclear or binuclear cobalt(II) complexes with octahedral geometry and antibacterial activity | biointerfaceresearch.com |

Development of Catalytic Systems and Reagents Incorporating Derivatives of the Chemical Compound

The development of novel catalysts is a cornerstone of modern chemistry. Derivatives of this compound are promising candidates for the creation of new catalytic systems. By coordinating with transition metals, these ligands can form complexes that catalyze a variety of organic transformations. ias.ac.inresearchgate.net

The ligand's structure can be fine-tuned to influence the steric and electronic environment around the metal center, thereby controlling the catalyst's activity and selectivity. For example, palladium complexes with imino-pyridyl ligands have been investigated for various catalytic applications. researchgate.net Similarly, nickel complexes with chelating amines are used for olefin polymerization. mdpi.com

The synthesis of such catalytic complexes would involve reacting this compound or its derivatives with a suitable metal salt. The resulting complex can then be tested for its catalytic efficacy in reactions such as cross-coupling, hydrogenation, or polymerization. The table below presents examples of metal complexes with related amine-containing ligands and their catalytic applications.

| Metal | Ligand Type | Catalytic Application | Reference |

| Palladium(II) | Ethylenediamine and Pyridine Derivatives | Potential antitumor agents | nih.gov |

| Copper(II), Cobalt(II), Nickel(II), Manganese(II) | 5-Amino-o-ethylpyridine-2-carboximidate | Henry reaction | ias.ac.in |

| Nickel(II) | Pyrazolylpyridinamine and Pyrazolylpyrroleamine | Ethylene (B1197577) oligomerization and polymerization | mdpi.com |

| Various Transition Metals | Schiff Base Ligands | Oxidation of aniline, antioxidant and antimicrobial activities | mdpi.com |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound makes it an excellent candidate for designing self-assembling systems. The presence of hydrogen bond donors (the NH groups) and acceptors (the pyridine and amine nitrogens), along with the potential for π-π stacking of the pyridine rings, allows for the formation of well-defined supramolecular architectures.

For instance, Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to form different supramolecular coordination polymers depending on the anions and solvent molecules present, driven by hydrogen bonding. nih.gov This demonstrates how the interplay of coordination chemistry and hydrogen bonding can be used to control the self-assembly of complex structures. The derivatization of the terminal amino group of this compound could introduce additional recognition sites, leading to the formation of more intricate and functional supramolecular assemblies.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Aminoethylamino 5 Chloropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For a compound such as 2-(2-Aminoethylamino)-5-chloropyridine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework, including proton and carbon environments and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons on the pyridine (B92270) ring and the aminoethyl side chain. The aromatic protons on the pyridine ring would typically appear in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro and aminoethylamino substituents. The protons of the ethylenediamine (B42938) moiety would be observed in the aliphatic region, likely as multiplets resulting from coupling to each other and potentially exchanging protons on the nitrogen atoms.

As a reference, the ¹H NMR spectral data for the related compound, 2-amino-5-chloropyridine (B124133), shows characteristic signals for the pyridine ring protons. molbase.comchemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this would include the five carbons of the pyridine ring and the two carbons of the ethylenediamine side chain. The chemical shifts of the pyridine carbons would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms of the ring and the substituent.

For comparison, the ¹³C NMR data for 2-amino-5-chloropyridine is well-documented and provides a basis for predicting the shifts in the target molecule. bldpharm.com

2D NMR Spectroscopy

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the pyridine ring and the ethylenediamine chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the attachment of the aminoethylamino side chain to the C2 position of the pyridine ring.

Illustrative NMR Data for 2-amino-5-chloropyridine

| Technique | Nucleus | Observed Chemical Shifts (ppm) and Coupling Constants (J/Hz) |

| ¹H NMR | ¹H | Signals corresponding to the three distinct protons on the pyridine ring and the amine protons. molbase.comchemicalbook.com |

| ¹³C NMR | ¹³C | Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the chloro and amino substituents. bldpharm.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. The combination of both techniques provides a more complete vibrational analysis due to their different selection rules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-N bonds, the aromatic C-H and C=C/C=N bonds of the pyridine ring, and the C-Cl bond. The N-H stretching vibrations of the amino groups would appear in the region of 3500-3300 cm⁻¹. Bending vibrations for these groups would be observed at lower wavenumbers. Aromatic C-H stretches are typically found above 3000 cm⁻¹, while the ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.

A study on 2-amino-5-chloropyridine has reported its Fourier transform infrared (FT-IR) spectrum, providing a reference for the vibrational modes of the substituted pyridine ring. nist.gov

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy. For this compound, the symmetric vibrations and those of less polar bonds, such as the C-C backbone of the ethylenediamine side chain and the pyridine ring vibrations, would be expected to give strong signals. The C-Cl stretch would also be Raman active.

The FT-Raman spectrum of 2-amino-5-chloropyridine has been recorded and analyzed, offering insight into the expected Raman active modes for a similar chloropyridine core. nist.gov

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (primary & secondary amine) | Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C, C=N (pyridine ring) | Stretching | 1600 - 1400 |

| N-H | Bending | 1650 - 1550 |

| C-N | Stretching | 1350 - 1000 |

| C-Cl | Stretching | 800 - 600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₁₀ClN₃), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods. The resulting mass spectrum would not only show the molecular ion but also a series of fragment ions. The fragmentation pattern provides valuable structural information.

Proposed Fragmentation Pathways

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the ethylenediamine chain is a common fragmentation pathway for amines. This could lead to the loss of an aminoethyl radical or related fragments.

Cleavage of the side chain: The bond between the pyridine ring and the nitrogen of the side chain could cleave, leading to the formation of a 5-chloro-2-aminopyridine cation or a radical cation.

Loss of Chlorine: The chlorine atom could be lost as a radical, leading to a fragment ion at M-35.

Ring Fragmentation: The pyridine ring itself could undergo fragmentation, although this is often less favorable than the cleavage of substituents.

Theoretical Fragmentation Table for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 171/173 | [C₇H₁₀ClN₃]⁺ | (Molecular Ion) |

| 128/130 | [C₅H₅ClN₂]⁺ | C₂H₅N |

| 142/144 | [C₆H₇ClN₂]⁺ | CH₃N |

| 136 | [C₇H₁₀N₃]⁺ | Cl |

| 44 | [C₂H₆N]⁺ | C₅H₄ClN₂ |

(This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry.)

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

The presence of multiple amine groups and the pyridine nitrogen suggests that hydrogen bonding would be a significant feature in the crystal structure, potentially leading to the formation of complex one-, two-, or three-dimensional networks.

While a crystal structure for this compound is not found in the searched literature, the crystal structure of the related 2-amino-5-chloropyridine has been determined, providing a model for the geometry of the chloropyridine ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the chromophore of the 5-chloropyridine ring system substituted with an amino group. The absorption maxima (λ_max) would correspond to π → π* and n → π* transitions. The position and intensity of these absorptions are sensitive to the solvent polarity.

For the related compound, 2-amino-5-chloropyridine, a UV-Vis spectrum has been reported, showing an absorption maximum that can be attributed to the electronic transitions within the substituted pyridine ring. bldpharm.com

Fluorescence Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including pyridine derivatives, are known to fluoresce. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the environment. The presence of the aminoethylamino group could influence the fluorescence properties of the chloropyridine core. Studies in different solvents could reveal information about the nature of the excited state and solvatochromic effects.

Studies on other aminopyridine derivatives have shown that they can be fluorescent, with the emission properties being influenced by solvent polarity and substitution patterns. tdcommons.orgevitachem.com The fluorescence of this compound would be an interesting area for investigation to understand its photophysical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Aminoethylamino)-5-chloropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, phosphonylation of amino-substituted pyridines with triethyl phosphite under inert atmospheres at controlled temperatures (e.g., 0–5°C) is a documented approach . Solvent selection (e.g., dichloromethane/methanol mixtures) and stoichiometric ratios of reagents significantly affect yields. Optimization studies recommend using catalytic acids (e.g., HCl) to enhance reactivity . Key parameters include temperature gradients, inert gas purging, and post-reaction purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : H/C NMR to confirm amine and pyridine ring protons (δ 7.5–8.5 ppm for aromatic protons; δ 2.8–3.5 ppm for ethylamino groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 186.05 for CHClN) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (WGK 3 classification indicates aquatic toxicity) .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust; monitor airborne concentrations with OSHA-compliant sensors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .

Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

Advanced Research Questions

Q. How do electronic effects of the chloro and ethylamino substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 5 deactivates the pyridine ring, directing electrophilic attacks to position 4. Conversely, the ethylamino group at position 2 acts as an electron donor, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-311G**) show a HOMO-LUMO gap of 5.2 eV, favoring nucleophilic aromatic substitution at low temperatures (0–10°C) . Contrasting reactivity with 5-chloro-2-aminopyridine derivatives highlights steric effects from the ethylamino chain .

Q. What mechanistic insights explain contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Stability studies reveal:

- Acidic Conditions (pH <3) : Protonation of the pyridine nitrogen increases solubility but promotes hydrolysis of the ethylamino group (t = 24 hr at 25°C) .

- Basic Conditions (pH >9) : Deprotonation of the amine leads to oxidative degradation, forming 5-chloropyridine-2-carboxylic acid as a byproduct .

Contradictions arise from buffer composition (e.g., phosphate vs. carbonate) and trace metal ions accelerating degradation .

Q. Which analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include:

- Synthesis Byproducts : Unreacted 5-chloro-2-aminopyridine (detectable via GC-MS with a DB-5 column) .

- Degradation Products : 2-Aminoethylamine adducts (monitor via LC-MS/MS in MRM mode) .

Advanced quantification requires isotope dilution assays (e.g., C-labeled internal standards) to achieve LODs <0.1% .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB 1XYZ) to simulate ligand-receptor interactions. The ethylamino group shows hydrogen bonding with Asp189 in serine proteases .

- QSAR Models : Apply Hammett constants (σ = +0.23 for 5-Cl) to predict electronic contributions to IC values .

Validation via SPR (surface plasmon resonance) correlates computed ΔG values with experimental K (R = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.